N-(1-benzyl-2-phenylethyl)-2-furamide
Description
N-(1-Benzyl-2-phenylethyl)-2-furamide is a synthetic organic compound characterized by a furan-2-carboxamide backbone substituted with a benzyl-phenylethyl group. The structure comprises a benzyl group (C₆H₅CH₂) attached to a phenylethyl chain, which is further linked to the nitrogen of the 2-furamide moiety.
Properties
IUPAC Name |
N-(1,3-diphenylpropan-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c22-20(19-12-7-13-23-19)21-18(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-13,18H,14-15H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXNQJYVABPDMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Pharmacological Activity
N-(1-Benzyl-4-piperidinyl)-N-phenyl-2-furamide (Furanylfentanyl)
- Structure : Features a benzyl-piperidinyl group instead of benzyl-phenylethyl, with an additional phenyl substituent on the nitrogen.
- Activity : A potent opioid agonist linked to overdose deaths due to high affinity for μ-opioid receptors .
- Key Difference : The piperidinyl group enhances receptor binding compared to the phenylethyl chain in the target compound, which lacks opioid activity data but shares a similar furamide core.
NMDPEF (QR2 Inhibitor)
- Structure : Contains a melatonin-related dipyridopyrrolizinyl group instead of benzyl-phenylethyl.
- Activity: Inhibits quinone oxidoreductase 2 (QR2), preventing oxidative stress and paraquat-induced toxicity in vitro and in vivo .
- Key Difference : The heterocyclic substituent in NMDPEF enhances enzyme interaction, whereas the benzyl-phenylethyl group in the target compound may prioritize lipophilicity over specific enzyme targeting.
N-Benzoylphenyl-5-methyl-2-furamide Derivatives
- Structure : Substituted with benzoylphenyl and methyl groups at positions 4, 3, or 2 on the benzene ring.
- Activity : Demonstrated anti-hyperlipidemic effects by modulating cholesterol and triglyceride levels in Triton WR-1339-induced hyperlipidemia models .
- Key Difference : The benzoylphenyl group enhances metabolic stability and target engagement compared to the benzyl-phenylethyl chain, which may influence bioavailability.
Table 2: Catalytic Performance of 2-Furamide Analogs
| Nitrile Additive | DMC Yield (%) | Selectivity (%) | Adsorption Energy (eV) | Reference |
|---|---|---|---|---|
| 2-Furonitrile | ~15 | >90 | -2.1 | |
| 2-Cyanopyridine | ~30 | >95 | -2.8 |
Metabolic and Stability Profiles
- Degradation: Methanolysis of 2-furamide occurs at lower energy barriers than picolinamide, necessitating stabilizers in catalytic systems .
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